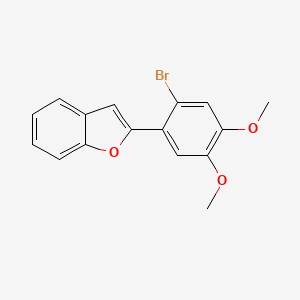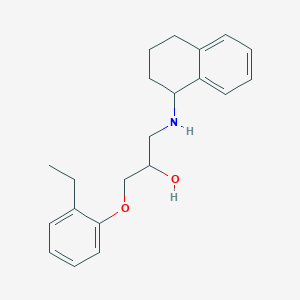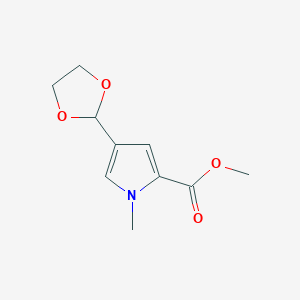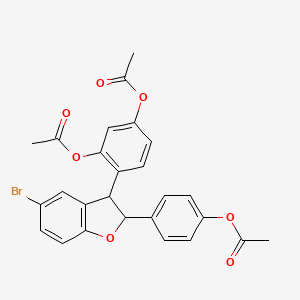
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dihydrobenzofuran core and multiple acetoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate typically involves multiple steps, including bromination, acetylation, and cyclization reactionsThe final step involves the formation of the dihydrobenzofuran ring through cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated benzofuran derivatives and acetoxyphenyl compounds, such as:
- 2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran
- 4-(4-Acetoxyphenyl)-2-butanone
Uniqueness
What sets 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate apart is its unique combination of functional groups and structural features. The presence of multiple acetoxy groups and a brominated dihydrobenzofuran core provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H21BrO7 |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[4-[5-bromo-3-(2,4-diacetyloxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]phenyl] acetate |
InChI |
InChI=1S/C26H21BrO7/c1-14(28)31-19-7-4-17(5-8-19)26-25(22-12-18(27)6-11-23(22)34-26)21-10-9-20(32-15(2)29)13-24(21)33-16(3)30/h4-13,25-26H,1-3H3 |
InChI Key |
MKPVBVGJYGXNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=C(C=C(C=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



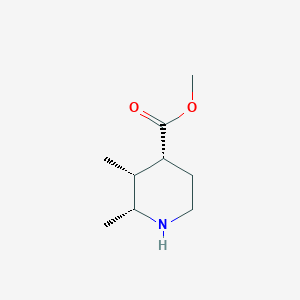
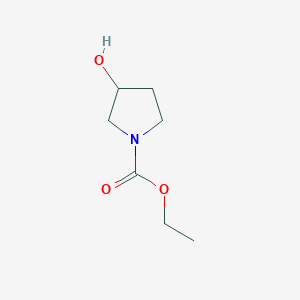
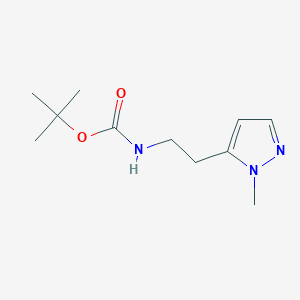

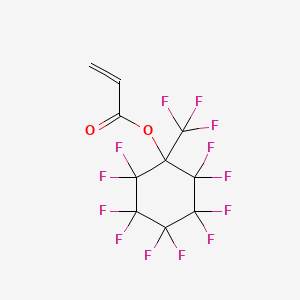
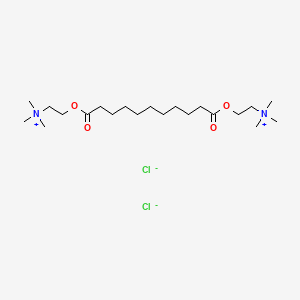
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
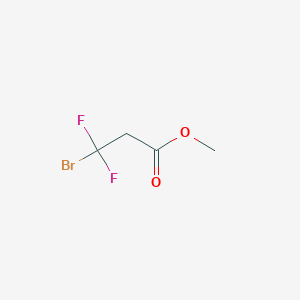
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
